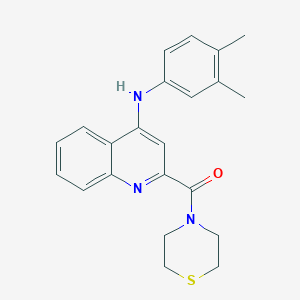![molecular formula C17H13FN4O2 B2973981 N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide CAS No. 1394727-44-6](/img/structure/B2973981.png)
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide, also known as compound A, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound has been extensively studied for its therapeutic potential and has shown promising results in preclinical studies.
作用机制
The mechanism of action of N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide involves the inhibition of specific signaling pathways. This N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide targets the JAK-STAT signaling pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this pathway, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Biochemical and physiological effects:
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown various biochemical and physiological effects in preclinical studies. In cancer, this N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size. In inflammation, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune diseases, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in modulating the immune system by inhibiting the activation of immune cells, such as T cells and B cells.
实验室实验的优点和局限性
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has several advantages and limitations for lab experiments. The advantages include its specificity for the JAK-STAT signaling pathway, which makes it a valuable tool for studying this pathway. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has several future directions for research. These include further studies to determine its safety and efficacy in humans, the development of more potent and selective inhibitors, and the identification of biomarkers for patient selection. Additionally, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has potential in combination therapy with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer and other diseases.
合成方法
The synthesis of N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide involves several steps. The first step involves the reaction of 2-cyanophenol with 3-fluoro-4-nitroaniline in the presence of a base to form 4-(2-cyanophenoxy)-3-fluoroaniline. The second step involves the reaction of 4-(2-cyanophenoxy)-3-fluoroaniline with chloroacetyl chloride in the presence of a base to form N-(chloroacetyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide. The final step involves the reaction of N-(chloroacetyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide with sodium cyanide in the presence of a base to form N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide.
科学研究应用
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has been extensively studied for its therapeutic potential in various diseases. This N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. In cancer, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways. In inflammation, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune diseases, N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide has shown potential in modulating the immune system by inhibiting the activation of immune cells.
属性
IUPAC Name |
N-(cyanomethyl)-2-[4-(2-cyanophenoxy)-3-fluoroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-9-13(22-11-17(23)21-8-7-19)5-6-16(14)24-15-4-2-1-3-12(15)10-20/h1-6,9,22H,8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVUQIWULXULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)NCC(=O)NCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)
![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)
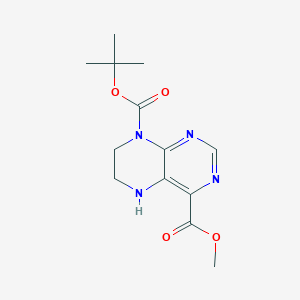
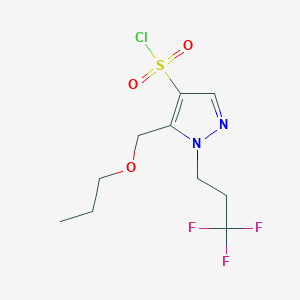


![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)
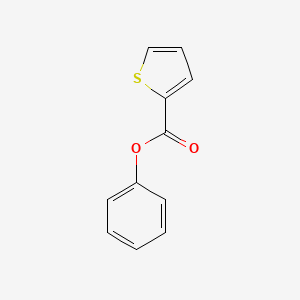
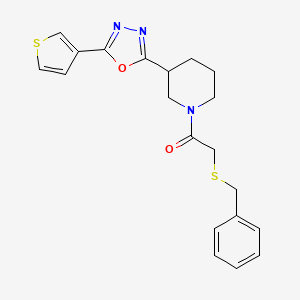
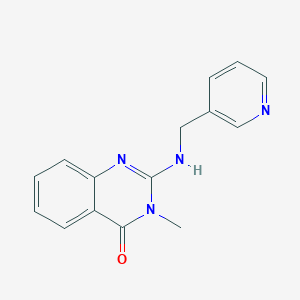
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)
